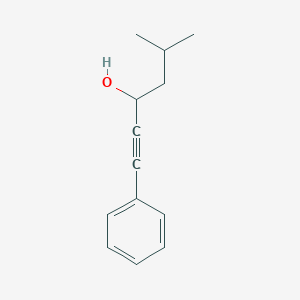
Diaminophosphorylsulfanylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminophosphorylsulfanylmethane is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a phosphoryl group, a sulfanyl group, and two amino groups attached to a methane backbone. Its distinct chemical configuration allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaminophosphorylsulfanylmethane typically involves the reaction of a phosphorylating agent with a sulfanyl-containing precursor under controlled conditions. One common method is the reaction of phosphorus oxychloride with a thiol compound in the presence of a base, followed by the introduction of amino groups through subsequent reactions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Diaminophosphorylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to yield different phosphorus-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced phosphorus compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Diaminophosphorylsulfanylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for its reactivity and versatility.
Mechanism of Action
The mechanism by which diaminophosphorylsulfanylmethane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, altering the function of the target molecules. Pathways involved may include phosphorylation and thiolation reactions, which can modulate biological activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Diaminophosphorylmethane: Lacks the sulfanyl group, resulting in different reactivity and applications.
Diaminothiophosphorylmethane: Contains a thiophosphoryl group instead of a phosphoryl group, leading to variations in chemical behavior.
Phosphorylsulfanylmethane: Lacks the amino groups, affecting its ability to participate in nucleophilic substitution reactions.
Uniqueness
Diaminophosphorylsulfanylmethane’s combination of phosphoryl, sulfanyl, and amino groups makes it unique among similar compounds. This unique structure allows it to engage in a broader range of chemical reactions and applications, enhancing its value in research and industry.
Properties
CAS No. |
20217-86-1 |
|---|---|
Molecular Formula |
CH7N2OPS |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
diaminophosphorylsulfanylmethane |
InChI |
InChI=1S/CH7N2OPS/c1-6-5(2,3)4/h1H3,(H4,2,3,4) |
InChI Key |
HOYFEKAWXQJCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSP(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


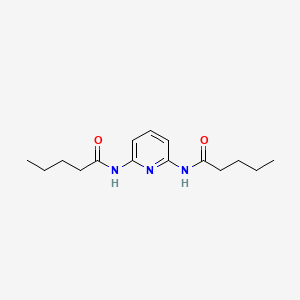
![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
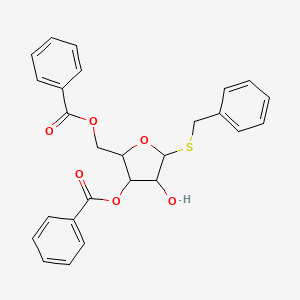

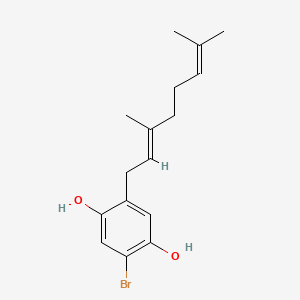
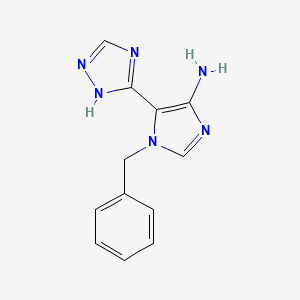
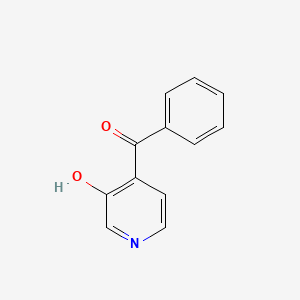

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
